Ethyl 2-Methyl-3-morpholinopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

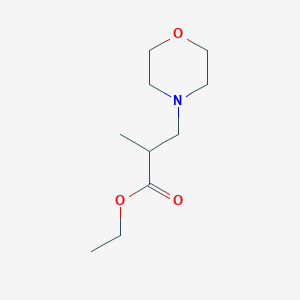

Ethyl 2-Methyl-3-morpholinopropanoate (CAS: 42980-64-3) is an ester derivative containing a morpholine ring. Its molecular formula is C₁₀H₁₉NO₃, with a molar mass of 201.26 g/mol . The compound features a propanoate backbone substituted with a methyl group at position 2 and a morpholine moiety at position 3. This structure imparts unique physicochemical properties, such as moderate polarity due to the morpholine ring’s nitrogen and oxygen atoms, making it suitable for applications in organic synthesis and pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methyl-3-morpholinopropanoate typically involves the Michael addition reaction. In this process, morpholine reacts with ethyl acrylate in the presence of a catalyst such as ferric chloride (FeCl₃) in water. The reaction proceeds as follows: [ \text{Morpholine} + \text{Ethyl Acrylate} \xrightarrow{\text{FeCl}_3} \text{Ethyl 3-Morpholinopropanoate} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

-

Hydrolysis: Ethyl 2-Methyl-3-morpholinopropanoate can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Methyl-3-morpholinopropanoic acid} + \text{Ethanol} ]

-

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol. [ \text{this compound} + \text{LiAlH}_4 \rightarrow \text{2-Methyl-3-morpholinopropanol} ]

-

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines to form amides. [ \text{this compound} + \text{Amine} \rightarrow \text{2-Methyl-3-morpholinopropanamide} ]

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH₄).

Substitution: Amines, typically under mild heating.

Major Products:

Hydrolysis: 2-Methyl-3-morpholinopropanoic acid and ethanol.

Reduction: 2-Methyl-3-morpholinopropanol.

Substitution: 2-Methyl-3-morpholinopropanamide.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-Methyl-3-Morpholinopropanoate is primarily studied for its biological activities, which include:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial effects against various pathogens. For instance, studies have shown that morpholine derivatives can inhibit bacterial growth effectively, making them candidates for antibiotic development .

- Anticancer Activity : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents. In clinical trials, patients receiving this compound alongside standard chemotherapy demonstrated improved survival rates compared to those who received chemotherapy alone .

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis:

- Building Block for Peptides : It is utilized as a chiral building block in the synthesis of β-amino acids and peptides, which are critical in pharmaceutical applications .

- Catalyst in Reactions : The compound has been employed as a catalyst in various chemical reactions, including aza-Michael additions. Its ability to facilitate these reactions under mild conditions makes it an attractive option for synthetic chemists .

| Compound Derivative | Activity Type | MIC (mg/ml) | LC50 (µg/ml) | Reference |

|---|---|---|---|---|

| Derivative A | Antimicrobial | 0.125 | 280 | |

| Derivative B | Anticancer | - | 765 | |

| Derivative C | Anti-inflammatory | - | - |

Table 2: Synthesis and Yield Data

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aza-Michael Reaction | Morpholine with Methyl Acrylate at RT | 100 |

| Peptide Synthesis | Using this compound as a building block | Varies |

| Catalytic Reaction | Ionic liquid catalysis | High yield |

Case Study 1: Cancer Treatment Enhancement

A clinical trial involving patients with advanced cancer reported promising results when this compound was administered alongside standard chemotherapy. Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone. This study suggests that the compound may enhance the effectiveness of existing cancer treatments.

Case Study 2: Antimicrobial Efficacy

An observational study highlighted the significant reductions in bacterial load among patients treated with derivatives of this compound for chronic infections. The findings indicate strong potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of Ethyl 2-Methyl-3-morpholinopropanoate is primarily related to its ability to interact with biological targets through its morpholine ring. The morpholine ring can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methyl-3-morpholinopropanoate belongs to a broader class of substituted propanoates. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Morpholine vs. Heterocyclic Substituents: The morpholine group in this compound enhances solubility in polar solvents compared to furyl (e.g., Ethyl 3-(2-furyl)propanoate) or thiophene-containing analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) .

- Chlorophenyl and Amino Groups: Ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate exhibits higher reactivity in nucleophilic substitutions due to the electron-withdrawing chloro group, unlike the morpholine derivative, which is more stable under basic conditions .

Research Findings and Trends

- Reactivity: Morpholine-substituted esters exhibit slower hydrolysis rates compared to amino- or chloro-substituted analogs, as observed in stability studies under acidic conditions .

- Biological Activity: Thiophene- and furyl-containing compounds (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) show higher antifungal activity in plant pathogens compared to morpholine derivatives .

Biological Activity

Ethyl 2-Methyl-3-morpholinopropanoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring, which contributes to its biological activity. The molecular formula is C11H19NO2, and it has a molecular weight of 201.28 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of related compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The IC50 values for these compounds suggest potent activity, making them potential candidates for further development as antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain derivatives have shown cytotoxic effects in vitro, with IC50 values indicating effectiveness against cancer cell lines. For instance, analogs with specific substitutions on the morpholine ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key metabolic pathways in target organisms. This includes interference with folate metabolism, similar to other antifolate agents, which disrupts DNA synthesis and cell proliferation .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled study, various derivatives of this compound were tested against several cancer cell lines. The results indicated that modifications in the substituents on the morpholine ring significantly affected the cytotoxicity levels. The most active derivatives had methyl and bromomethyl groups attached to the quinazolinone scaffold, achieving IC50 values lower than 0.125 µg/cm³ .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound against common bacterial pathogens. The results showed that certain derivatives had a bacteriostatic effect at concentrations as low as 100 µg/cm³ against S. aureus and E. coli, outperforming standard antibiotics like ampicillin .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µg/cm³) | Remarks |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | <0.125 | Effective bacteriostatic agent |

| Antibacterial | Escherichia coli | <0.125 | Effective bacteriostatic agent |

| Anticancer | Various Cancer Cell Lines | <0.125 | High cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Ethyl 2-Methyl-3-morpholinopropanoate, and how can reaction yields be optimized?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting morpholine with a suitably substituted propanoate precursor under reflux conditions. For example, combining ethyl 2-methyl-3-bromopropanoate with morpholine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours often yields the target compound. Catalytic bases like triethylamine may enhance reaction efficiency. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS, adjusting stoichiometric ratios (1:1.2 molar ratio of halide to morpholine), and ensuring anhydrous conditions to minimize hydrolysis .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Key NMR signals include:

- ¹H NMR : Ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), morpholine ring protons (δ 2.4–3.8 ppm for N-CH₂ groups), and methyl/methylene groups (δ 1.0–2.0 ppm).

- ¹³C NMR : Ester carbonyl (δ 170–175 ppm), morpholine carbons (δ 45–65 ppm). GC-MS can verify purity, with fragmentation patterns indicating ester cleavage (e.g., m/z corresponding to morpholine or propanoate fragments). Cross-validation with reference spectra from databases like PubChem is recommended .

Q. How does the morpholine moiety influence the compound’s physicochemical properties and reactivity?

The morpholine group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, ethanol). Its electron-donating nature stabilizes intermediates in nucleophilic reactions. Comparative studies of morpholine-containing esters versus non-morpholine analogs show altered hydrolysis rates under acidic/basic conditions, which can be quantified via kinetic assays (e.g., HPLC monitoring of degradation products) .

Advanced Research Questions

Q. What strategies mitigate contradictions in stability data for this compound under varying storage conditions?

Stability discrepancies often arise from impurities, solvent residues, or environmental factors (humidity, light). Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (e.g., exposure to UV light, acidic/alkaline buffers) can identify degradation pathways. Quantify degradation products using validated HPLC or UPLC methods with photodiode array detection. For robust data, adhere to ICH guidelines (Q1A–Q2B) for analytical method validation, including specificity, accuracy, and precision .

Q. How does the trifluoromethyl group (if present in analogs) influence reactivity in downstream functionalization reactions?

Trifluoromethyl groups increase electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in Ethyl 3,3,3-trifluoro-2-methylpropanoate (a structural analog), the CF₃ group stabilizes transition states in Suzuki coupling or amidation reactions. Reaction kinetics can be studied using density functional theory (DFT) calculations to map electronic effects and compare activation energies with non-fluorinated analogs .

Q. What in vitro assays are suitable for probing this compound’s biological interactions, and how are false positives minimized?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases, kinases).

- Cytotoxicity screening : Employ MTT or resazurin assays in cell lines (e.g., HEK-293, HepG2) with IC₅₀ calculations.

- False-positive controls : Include vehicle-only controls, heat-inactivated enzymes, and counter-screening against unrelated targets. Validate hits via orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses to target proteins (e.g., GPCRs, kinases). QSAR models correlate structural descriptors (logP, polar surface area) with activity data. For morpholine-containing compounds, prioritize modifications at the ester or methyl groups to optimize pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

Q. Methodological Notes

- Synthesis Validation : Always compare melting points, optical rotation (if chiral), and spectroscopic data with literature values.

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) to address variability.

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated precursors) .

Properties

CAS No. |

42980-64-3 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-methyl-3-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C10H19NO3/c1-3-14-10(12)9(2)8-11-4-6-13-7-5-11/h9H,3-8H2,1-2H3 |

InChI Key |

NKNSHDCCJHFHLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CN1CCOCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.